[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate is a complex organic molecule. It belongs to the class of compounds known as esters, which are typically formed by the reaction of an alcohol with a carboxylic acid. This particular compound features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a long tetradecanoate ester chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate typically involves multiple steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions, where smaller aromatic compounds are fused together under high temperature and pressure.
Introduction of the Octyl Group: The octyl group is usually introduced via alkylation reactions, where an alkyl halide reacts with the aromatic core in the presence of a strong base.
Esterification: The final step involves the reaction of the alcohol group on the cyclopenta[a]phenanthrene core with tetradecanoic acid in the presence of an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would ensure consistent quality and yield. Additionally, purification steps such as distillation and recrystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate: can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, given its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of specialty lubricants and surfactants.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate: can be compared with other esters and polycyclic aromatic hydrocarbons:
Cholesteryl Oleate: Similar in structure but with an oleate ester chain instead of tetradecanoate.
Retinyl Palmitate: Contains a retinoid core with a palmitate ester chain.
Tocopheryl Acetate: An ester of tocopherol (vitamin E) with acetic acid.
These compounds share similar amphiphilic properties but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C41H72O2 |
---|---|
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate |
InChI |
InChI=1S/C41H72O2/c1-5-7-9-11-13-14-15-16-17-19-21-23-39(42)43-35-28-30-41(4)34(32-35)24-26-36-37-27-25-33(22-20-18-12-10-8-6-2)40(37,3)31-29-38(36)41/h24,33,35-38H,5-23,25-32H2,1-4H3/t33-,35-,36-,37-,38-,40+,41-/m0/s1 |
InChI Key |
GKLODRKAVQZDTM-DBCRZABCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)CCCCCCCC)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)CCCCCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.